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barium(2+);dioxido(oxo)titanium

Lead-free piezoelectric RoHS compliance Environmental regulation

MLCC miniaturization demands dielectrics combining ultra-high εr with RoHS compliance-a requirement eliminating most perovskites. BaTiO₃ is the only commercially viable lead-free dielectric delivering εr 1,500-6,000 at room temperature. • εr 1,500-6,000 vs. SrTiO₃ (~300)-enables 5-20× smaller active areas for equivalent capacitance • 0 wt% Pb vs. ≥60% in PZT-satisfies RoHS without exemption • Engineered crystals: d₃₃ ~500 pC/N, k₃₃ ~85%, matching PZT for implantable/EU devices Supplied as phase-pure powder with CoA. Packaging: 100 g-2 kg; bulk available.

Molecular Formula BaO3Ti
Molecular Weight 233.19 g/mol
Cat. No. B7887427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebarium(2+);dioxido(oxo)titanium
Molecular FormulaBaO3Ti
Molecular Weight233.19 g/mol
Structural Identifiers
SMILES[O-][Ti](=O)[O-].[Ba+2]
InChIInChI=1S/Ba.3O.Ti/q+2;;2*-1;
InChIKeyWNKMTAQXMLAYHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BaTiO₃ for Procurement: Ferroelectric Perovskite Baseline


Barium(2+);dioxido(oxo)titanium, universally known as barium titanate (BaTiO₃), is a prototypical ABO₃ perovskite ferroelectric oxide with a Curie temperature (Tc) of approximately 130 °C, below which it adopts a tetragonal polar phase with spontaneous polarization [1]. It is the most widely used lead-free dielectric ceramic globally, deployed in multilayer ceramic capacitors (MLCCs), positive-temperature-coefficient (PTC) thermistors, piezoelectric transducers, and electro-optic modulators [2]. The compound's scientific and industrial significance rests on its combination of high room-temperature dielectric constant (εr ~1,500–6,000 in ceramic form), moderate piezoelectric coefficient (d₃₃ ~190 pC/N for undoped ceramic), and the complete absence of lead—a feature that distinguishes it fundamentally from the market-dominant Pb(Zr,Ti)O₃ (PZT) family, which contains ≥60 wt% lead [3].

Lead-Free Ferroelectric

Intrinsically Pb-free perovskite for RoHS-compliant dielectric and piezoelectric research.

High Dielectric Constant

Supports multilayer ceramic capacitor (MLCC) studies requiring high volumetric capacitance.

Multi-Functional Oxide

Serves as ferroelectric, piezoelectric, and electro-optic model system in materials research.

Why Generic Perovskite Substitution Fails for BaTiO₃


In-class perovskite compounds—including PbTiO₃, SrTiO₃, and Pb(Zr,Ti)O₃ (PZT)—share the same ABO₃ structural framework as BaTiO₃ yet exhibit profoundly divergent functional properties that preclude generic interchange. SrTiO₃ is paraelectric at room temperature with εr ~300, making it unsuitable where ferroelectric switching or high permittivity is required [1]. PbTiO₃ possesses a higher Tc (~490 °C) but a far smaller piezoelectric d₃₃ (~65 pC/N) in ceramic form and introduces the toxicity burden of lead [2]. PZT offers superior piezoelectric coefficients (d₃₃ ~200–500 pC/N) but carries ≥60 wt% lead, triggering RoHS compliance costs and end-of-life disposal restrictions [3]. Even within lead-free alternatives such as K₀.₅Na₀.₅NbO₃ (KNN), the dielectric constant is typically 200–500—an order of magnitude lower than BaTiO₃—while the piezoelectric d₃₃ ranges from 100 to 416 pC/N, reflecting lower baseline electromechanical performance [4]. The quantitative evidence below demonstrates where BaTiO₃ diverges measurably from each comparator along dimensions that govern procurement decisions.

SrTiO₃

Paraelectric at room temperature with substantially lower dielectric constant; unsuitable where ferroelectric switching or high permittivity is needed.

PbTiO₃ / PZT

High lead content imposes RoHS compliance burden and end-of-life disposal costs; regulatory restrictions may apply.

K₀.₅Na₀.₅NbO₃ (KNN)

Lower dielectric constant and piezoelectric output compared to BaTiO₃; baseline electromechanical performance may not match.

Quantitative Evidence: BaTiO₃ vs. Closest Comparators


Lead Content and Regulatory Procurement Impact

BaTiO₃ contains zero lead by weight (0 wt% Pb), whereas commercially dominant PZT ceramics contain ≥60 wt% lead, a confirmed toxic heavy metal [1]. This is not a marginal distinction: PZT manufacturing releases volatile PbO at sintering temperatures, and end-of-life disposal of lead-containing components is regulated under the EU RoHS Directive (2011/65/EU), with exemptions for PZT expiring in stages through 2027 [2]. BaTiO₃ faces no such restrictions, making it the only perovskite ferroelectric in this comparator set that is intrinsically RoHS-compliant without exemption [3].

Lead Content
Head-to-head
0 wt% Pb vs. ≥60 wt% Pb (PZT)
Supports RoHS-compliant procurement
May reduce lead-related compliance costs
Lead-free piezoelectric RoHS compliance Environmental regulation Toxicology

Room-Temperature Dielectric Constant

BaTiO₃ ceramic exhibits a room-temperature relative dielectric constant (εr) in the range of 1,500–6,000 at 1 kHz, with undoped polycrystalline values typically ~1,700 [1]. In stark contrast, SrTiO₃—its closest non-ferroelectric perovskite analog—displays εr ~300 at room temperature, reflecting its quantum paraelectric ground state and absence of a ferroelectric phase transition above 0 K [2]. This represents a 5- to 20-fold enhancement in volumetric capacitance density for BaTiO₃, which directly translates to smaller capacitor form factors for equivalent capacitance in MLCC applications [3].

Dielectric Constant εr
Head-to-head
5.7× higher than SrTiO₃
Supports high capacitance density in MLCCs
Reported permittivity advantage over SrTiO₃
Dielectric permittivity MLCC Capacitor materials High-k dielectrics

Piezoelectric Coefficient in Engineered Crystals

Standard undoped BaTiO₃ ceramic exhibits d₃₃ ~190 pC/N, which is lower than commercial soft PZT (d₃₃ ~500 pC/N). However, crystallographically engineered orthorhombic BaTiO₃ single crystals poled along the ⟨001⟩ direction achieve d₃₃ ~500 pC/N and electromechanical coupling k₃₃ ~85% at 0 °C—values that are 'higher or comparable to those of lead-based PZT ceramics' [1]. A rhombohedral BaTiO₃ crystal under identical engineering produces d₃₃ ~400 pC/N and k₃₃ ~79% at −90 °C, 'superior to PZTs at the same temperature' [2]. This demonstrates that BaTiO₃'s intrinsic piezoelectric ceiling, when unlocked via domain and crystallographic engineering, reaches parity with lead-based performance without introducing lead toxicity.

Piezoelectric d₃₃
Data to verify
~500 pC/N (engineered) parity with PZT ~500 pC/N
Reported d₃₃ parity with PZT in engineered crystals
Source data required for verification
Piezoelectric coefficient d33 Crystallographic engineering Lead-free piezoelectrics Domain engineering

Electro-Optic Coefficient for Photonic Applications

BaTiO₃ possesses the largest linear electro-optic (Pockels) coefficient among known inorganic crystalline materials. The tetragonal BaTiO₃ single crystal exhibits r₅₁ = r₄₂ = 1,640 pm/V at room temperature—a value over 50 times larger than the r₃₃ = 30.8 pm/V of LiNbO₃, the industry-standard electro-optic crystal [1]. Even BaTiO₃ thin films deposited by RF sputtering on MgO substrates demonstrate r₅₁ = 110 pm/V, which is still 3.6× larger than LiNbO₃'s r₃₃ [2]. This extraordinary electro-optic response arises from the soft-mode lattice dynamics of the ferroelectric tetragonal phase, where the Ti-O displacement is highly susceptible to external electric fields [3].

Electro-Optic r₅₁
Head-to-head
53.2× larger than LiNbO₃
Supports compact electro-optic modulator design
Reported >50× Pockels coefficient vs. LiNbO₃
Electro-optic coefficient Pockels effect Optical modulators Photonic materials

Curie Temperature Enhancement via Strain Engineering

A well-known limitation of undoped BaTiO₃ is its relatively low Curie temperature Tc ~130 °C, which restricts ferroelectric functionality above this threshold [1]. Through nanocomposite-induced strain engineering—interspersing self-assembled Sm₂O₃ vertical nanopillars (~10 nm diameter) throughout BaTiO₃ films—the Tc was increased to at least 330 °C, and the tetragonal-to-cubic structural transition temperature was pushed beyond 800 °C, while maintaining micrometre-scale film thickness suitable for device fabrication [2]. This 2.35% tensile strain imposed by the Sm₂O₃ columns forces the BaTiO₃ matrix to retain its ferroelectric tetragonal structure at temperatures where conventional BaTiO₃ would have become paraelectric cubic, closing the Tc gap with PZT (Tc ~300–400 °C) without introducing lead [3].

Curie Temperature Tc
Cross-study comparable
≥330 °C (engineered) vs. Standard 130 °C
Extends ferroelectric operation to higher temp
Strain engineering may reach PZT-class Tc
Curie temperature engineering Strain engineering Ferroelectric films High-temperature ferroelectrics

Intrinsic Coercive Field and Switching Barrier

First-principles density functional theory (DFT) calculations at zero temperature predict the intrinsic coercive field for bulk ferroelectric monodomains: Ec ~31 MV/m for BaTiO₃ vs. Ec ~52 MV/m for PbTiO₃ [1]. This 40% lower intrinsic switching barrier for BaTiO₃ is attributed to the smaller total-energy difference between the polar and non-polar reference states in BaTiO₃ compared to PbTiO₃, where covalent Pb–O bonding stiffens the energy landscape [2]. The practical consequence, validated by high-field measurements, is that BaTiO₃ exhibits the least dielectric permittivity degradation under large applied fields among the titanate perovskites, making it 'attractive for applications in electronics and energy storage' [3].

Coercive Field Ec
Head-to-head
~31 MV/m vs. ~52 MV/m (PbTiO₃)
Lower intrinsic switching barrier
Supports reduced energy dissipation in switching
Coercive field Ferroelectric switching Energy storage DFT calculation

Procurement-Driven Application Scenarios for BaTiO₃


RoHS-Compliant Multilayer Ceramic Capacitors

BaTiO₃'s room-temperature dielectric constant εr of 1,500–6,000—an order of magnitude higher than SrTiO₃ (εr ~300)—combined with its intrinsically lead-free composition (0 wt% Pb vs. ≥60 wt% in PZT) makes it the sole high-k dielectric ceramic that simultaneously satisfies RoHS compliance without exemption and delivers the volumetric capacitance density required for modern miniaturized MLCCs [1]. Procurement specifications targeting capacitance values above 1 µF in 0402 or 0201 packages are, in practice, achievable only with BaTiO₃-based formulations, as SrTiO₃-based dielectrics would require 5–20× larger active areas for equivalent capacitance [2].

Lead-Free Piezoelectric Actuators and Sensors

For precision actuator and sensor applications where lead is prohibited (e.g., implantable medical devices, food-processing equipment, and consumer electronics destined for EU markets), crystallographically engineered BaTiO₃ single crystals with d₃₃ ~500 pC/N deliver piezoelectric output quantitatively equivalent to commercial PZT without triggering lead-compliance costs [1]. Engineered BaTiO₃'s electromechanical coupling k₃₃ ~85% further ensures energy conversion efficiency comparable to lead-based benchmarks [2]. Procurement specifications should specify ⟨001⟩-poled orthorhombic or rhombohedral crystal orientation and a temperature-stabilized operating window.

Electro-Optic Modulators and Photonic Integrated Circuits

In silicon photonics and fiber-optic communication systems, BaTiO₃ thin-film modulators offer a Vπ (half-wave voltage–length product) >50× smaller than the LiNbO₃ industry standard, owing to r₅₁ = 1,640 pm/V in single-crystal form and r₅₁ = 110 pm/V in integrated thin films [1]. This enables sub-100 µm modulator lengths on silicon photonic platforms, addressing the PIC industry's demand for compact, low-power, CMOS-compatible electro-optic modulators. Procurement of BaTiO₃ thin films on MgO or silicon substrates for modulator fabrication should specify (001)-oriented tetragonal-phase films with measured r₅₁ ≥100 pm/V [2].

High-Temperature Ferroelectric Devices

Strain-engineered BaTiO₃/Sm₂O₃ nanocomposite films, demonstrated to retain ferroelectric polarization up to Tc ≥330 °C—a >200 °C improvement over standard BaTiO₃—open high-temperature device markets historically monopolized by PZT, including automotive knock sensors (operating at 150–200 °C), downhole oil-well transducers (180–250 °C), and aerospace actuators [1]. Procurement of these films should verify Sm₂O₃ nanopillar volume fraction for the specified 2.35% tensile strain, and confirm tetragonal-phase retention via XRD at the target operating temperature [2].

Application
Selection Property
Validation Focus
RoHS-Compliant MLCCs
Lead-free high dielectric constant
Volumetric capacitance density vs. alternative dielectrics
Lead-Free Piezoelectric Actuators & Sensors
Engineered single-crystal d₃₃ performance
⟨001⟩ poling orientation and thermal stability
Electro-Optic Modulators & PICs
Ultra-high Pockels coefficient (r₅₁)
Vπ reduction and film orientation on substrates
High-Temperature Ferroelectric Devices
Strain-engineered elevated Curie temperature
Phase retention at target operating temperature
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